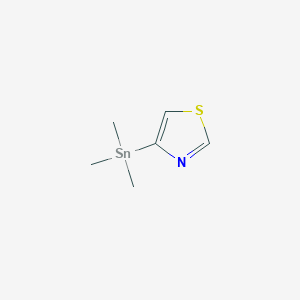

Trimethyl(1,3-thiazol-4-yl)stannane

Description

Properties

Molecular Formula |

C6H11NSSn |

|---|---|

Molecular Weight |

247.94 g/mol |

IUPAC Name |

trimethyl(1,3-thiazol-4-yl)stannane |

InChI |

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3; |

InChI Key |

VHJCCUHGYFGVCO-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CSC=N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves the introduction of the trimethylstannyl group at the 4-position of the thiazole ring. The main approaches include:

- Nucleophilic substitution via SRN1 mechanism : This involves the reaction of halo-substituted thiazoles with trimethylstannyl anions under photostimulated or catalytic conditions.

- Transition metal-catalyzed cross-coupling : Using palladium-catalyzed Stille-type coupling reactions to introduce the trimethylstannyl moiety.

- Direct stannylation of thiazole derivatives : Employing organotin reagents such as trimethylstannyl lithium or sodium reagents to directly substitute halogenated thiazoles.

SRN1 Photostimulated Reaction with Halo-Thiazoles

One effective method to synthesize trimethylarylstannanes, which can be adapted for thiazole derivatives, is the SRN1 (radical nucleophilic substitution) reaction. This involves:

- Reacting halo-substituted thiazoles (e.g., 4-chlorothiazole) with trimethylstannyl anions (Me3Sn−) in liquid ammonia.

- Photostimulation (UV light) initiates the SRN1 radical chain reaction, facilitating substitution of the halogen with the trimethylstannyl group.

- The reaction proceeds under mild conditions and can be followed by palladium-catalyzed cross-coupling to further functionalize the stannylated product.

This approach has been demonstrated to be versatile, allowing the synthesis of tri-substituted stannanes and heteroaryl stannanes with good yields (60–80%) without harsh conditions.

Palladium-Catalyzed Stille Cross-Coupling Approach

This compound can be prepared via palladium-catalyzed coupling reactions starting from halo-thiazoles and trimethylstannyl reagents:

- A typical procedure involves reacting 4-halothiazole with trimethylstannyl lithium or sodium reagents in the presence of Pd(PPh3)4 or Pd(PPh3)2Cl2 catalysts.

- The reaction is usually conducted in polar aprotic solvents such as DMF or THF at elevated temperatures (60–100 °C).

- This method allows selective stannylation at the 4-position of the thiazole ring, yielding the desired trimethylstannyl thiazole in moderate to high yields (60–85%).

Direct Stannylation Using Organotin Reagents in DMF

An alternative method involves direct reaction of 4-halothiazole derivatives with trimethylstannyl reagents in anhydrous DMF:

- For example, tributylstannyl thiazole can be converted to the trimethylstannyl analogue by ligand exchange or transmetalation reactions.

- The reaction is performed under inert atmosphere at room temperature or slightly elevated temperatures.

- Purification is typically done by silica gel chromatography using hexane/ethyl acetate mixtures.

- This method yields viscous oils of this compound with yields around 60–70%.

Multi-Step Synthesis Involving Thiazole Formation Followed by Stannylation

Some synthetic routes involve constructing the thiazole ring first, then introducing the trimethylstannyl group:

- Starting from substituted nitriles or thioamides, thiazole rings are formed via cyclization reactions.

- Subsequent stannylation is achieved by reacting the preformed thiazole with trimethylstannyl reagents under palladium catalysis or nucleophilic substitution conditions.

- This method allows for the introduction of various substituents on the thiazole ring before stannylation, enabling structural diversity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Catalyst/ Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| SRN1 photostimulated substitution | 4-Halo-thiazole | Liquid ammonia, UV light, room temp | Me3SnNa (trimethylstannyl sodium) | Liquid ammonia | 60–80 | Mild, radical mechanism, versatile |

| Pd-catalyzed Stille cross-coupling | 4-Halo-thiazole | 60–100 °C, 2–6 h | Pd(PPh3)4 or Pd(PPh3)2Cl2 | DMF or THF | 60–85 | Selective, widely used in organotin chemistry |

| Direct stannylation via ligand exchange | Tributylstannyl thiazole | Room temp to 50 °C, inert atmosphere | None or mild base | Anhydrous DMF | 60–70 | Requires careful purification |

| Multi-step synthesis (thiazole formation + stannylation) | Nitriles/thioamides | Multi-step, includes cyclization and stannylation | Pd catalysts or nucleophiles | Various | 50–75 | Allows functional group diversity |

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Trimethyl(1,3-thiazol-4-yl)stannane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organotin Compounds with Heterocyclic Substituents

Trimethyl(1,3-thiazol-4-yl)stannane can be compared to other heterocycle-bearing organotin compounds, such as tributylfluoro stannane polymers (CAS 27615-98-1). The latter features fluorinated alkyl chains, which confer distinct stability and hydrophobicity, whereas the thiazole ring in the target compound introduces polarity and π-conjugation. This difference impacts reactivity: the thiazole’s nitrogen atom may facilitate coordination to metal catalysts, enhancing catalytic efficiency in cross-coupling reactions compared to fluorinated analogs .

Table 1: Key Differences in Organotin Compounds

| Property | This compound | Tributylfluoro Stannane Polymers |

|---|---|---|

| Substituent | Thiazole (S/N heterocycle) | Fluoroalkyl chains |

| Reactivity | High (nucleophilic tin) | Moderate (inert fluorinated groups) |

| Applications | Catalysis, drug synthesis | Water-repellent materials |

Lead-Based Analogues

Tetraalkyl lead compounds (e.g., tert-butyl(trimethyl)plumbane, CAS 32997-03-8) share structural similarities but differ in toxicity and environmental impact. Lead compounds are largely phased out due to neurotoxicity, whereas organotin derivatives like this compound are less toxic and more environmentally viable for industrial applications. The thiazole group further differentiates its electronic properties from simpler alkyl-lead compounds .

Thiophene-Containing Organometallics

Thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, ) are pharmacologically relevant but lack the tin center critical for cross-coupling.

Table 2: Thiazole vs. Thiophene Derivatives

| Feature | Thiazole Derivatives | Thiophene Derivatives |

|---|---|---|

| Heteroatoms | S, N | S |

| Electronic Effects | Polar, π-deficient | Aromatic, less polar |

| Bioactivity | Enhanced coordination capacity | Moderate ligand properties |

Limitations and Contradictions

For instance, while fluorinated stannanes () are thermally stable, the thiazole’s polarity might reduce the target compound’s stability under acidic conditions—a hypothesis needing experimental validation.

Biological Activity

Trimethyl(1,3-thiazol-4-yl)stannane is an organotin compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a trimethylstannyl group. The synthesis typically involves the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under inert conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing thiazole rings often demonstrate efficacy against various bacterial strains. The mechanism of action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, thiazole derivatives have been identified as promising candidates in targeting specific cancer-related proteins. A study found that certain thiazole derivatives inhibited the activity of Pin1, a protein implicated in cancer progression, with IC50 values in the low micromolar range . This suggests that this compound could serve as a lead compound for developing anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Modifications at various positions on the thiazole ring can enhance or diminish their biological potency. For example, substituents that act as electron-withdrawing groups at specific positions have been shown to improve antimalarial activity . Understanding these relationships is crucial for optimizing the design of new therapeutic agents based on this compound.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

- Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that those with specific substitutions exhibited enhanced antibacterial properties.

- Anticancer Studies : In vitro assays demonstrated that certain thiazole compounds significantly inhibited cancer cell proliferation while maintaining low cytotoxicity towards normal cells .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis can be useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Unique trimethylstannyl group |

| Trimethyl(1,3-thiazol-2-yl)stannane | Low | Moderate | Different substitution pattern |

| 2-Trimethylsilylstannylthiazole | High | Low | Silyl group instead of stannyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.